Azeliragon HCl
Description
Historical Trajectory of Azeliragon (B1666252) HCl Investigation
Azeliragon, also identified as TTP488 and PF-04494700, was initially developed by vTv Therapeutics. alzdiscovery.org The primary focus of its early investigation was its potential as a therapeutic agent for Alzheimer's disease. alzdiscovery.orgpharmaceutical-technology.com This line of inquiry led to extensive preclinical studies and a series of clinical trials, including a notable Phase 3 trial for mild Alzheimer's disease, which was ultimately halted in 2018 due to a lack of efficacy. alzdiscovery.orgpharmaceutical-technology.comonclive.com
Following the Alzheimer's disease trials, the investigation into Azeliragon's therapeutic potential has pivoted to other areas where RAGE is implicated in disease pathology. targetedonc.com This includes explorations into its utility in various cancers such as pancreatic cancer, glioblastoma, and breast cancer. targetedonc.comonclive.comaacrjournals.org In 2023, the FDA granted orphan drug designation to azeliragon for the treatment of glioblastoma, and in 2024, for pancreatic cancer, signifying a new direction in its developmental trajectory. onclive.comonclive.com Research is also ongoing for its potential application in treating complications from cancer therapies and other inflammatory conditions. targetedonc.compharmaceutical-technology.com
Rationale for Academic Inquiry into Azeliragon HCl as a Receptor for Advanced Glycation Endproducts (RAGE) Antagonist
The scientific interest in this compound stems from its function as an antagonist of the Receptor for Advanced Glycation Endproducts (RAGE). medkoo.comnih.gov RAGE is a multi-ligand receptor belonging to the immunoglobulin superfamily that is expressed on various cell types. alzdiscovery.orgacs.org It plays a crucial role in multiple pathological processes by binding to a variety of ligands, including advanced glycation endproducts (AGEs), amyloid-beta (Aβ), S100 proteins, and high mobility group box 1 (HMGB1). acs.orgmdpi.commdpi.com
The interaction between RAGE and its ligands initiates a cascade of intracellular signaling events, leading to inflammation, oxidative stress, and cellular damage. acs.orgwikipedia.org In the context of Alzheimer's disease, the binding of Aβ to RAGE on neuronal and microglial cells is considered a key driver of amyloid plaque formation and neuroinflammation. pharmaceutical-technology.commdpi.com By inhibiting this interaction, Azeliragon was hypothesized to reduce the pathological hallmarks of the disease. pharmaceutical-technology.comvtvtherapeutics.com This rationale is supported by preclinical studies demonstrating that RAGE inhibition can reduce amyloid plaque formation in animal models. researchgate.net
The broader rationale for investigating Azeliragon extends to other conditions where RAGE is implicated. In cancer, for instance, RAGE signaling is involved in tumor growth, progression, and metastasis. mdpi.comspandidos-publications.com Therefore, by blocking RAGE, Azeliragon may offer a therapeutic strategy for various cancers and other inflammatory diseases. acs.orgmdpi.com
Overview of Core Research Paradigms Applied to this compound in Preclinical and Mechanistic Studies
The investigation of this compound has employed a range of standard preclinical and mechanistic research paradigms. A significant portion of the research has utilized animal models to assess the compound's in vivo effects.
Preclinical Animal Models:
Alzheimer's Disease Models: Transgenic mouse models, such as the tgAPPSwedish/London and APPsw/0 mice, have been instrumental in studying Azeliragon's effects on Alzheimer's-related pathology. nih.govvtvtherapeutics.com These studies have consistently shown that Azeliragon can decrease the deposition of Aβ plaques in the brain. vtvtherapeutics.comselleckchem.comglpbio.com
Cancer Models: In the context of oncology, researchers have used various cancer models, including those for triple-negative breast cancer (TNBC), to evaluate Azeliragon's anti-metastatic potential. aacrjournals.orgciteab.com These studies have demonstrated that Azeliragon can impair tumor cell adhesion, migration, and invasion. citeab.com
Mechanistic Studies: Mechanistic studies have focused on elucidating how Azeliragon exerts its effects at the molecular and cellular levels. These investigations have revealed several key mechanisms of action:
Reduction of Neuroinflammation: Azeliragon has been shown to decrease the levels of inflammatory cytokines in the brain, indicating its ability to mitigate neuroinflammation. nih.govvtvtherapeutics.com
Modulation of Amyloid-Beta Processing: Studies have indicated that Azeliragon can influence the processing of amyloid precursor protein (APP), leading to a decrease in the production of sAPPβ and an increase in sAPPα. nih.govvtvtherapeutics.com
Impact on Cellular Signaling: Research has explored the effect of Azeliragon on various signaling pathways. For example, in cancer models, RAGE inhibition by Azeliragon has been shown to decrease signaling through pathways involving Pyk2, STAT3, and Akt. citeab.com In other contexts, it has been shown to inhibit the JAK1/STAT3/NF-κB/IRF3 pathway. researchgate.net
Detailed Research Findings
Summary of Preclinical Findings for this compound
| Research Area | Model System | Key Findings | Citations |
|---|---|---|---|
| Alzheimer's Disease | tgAPPSwedish/London transgenic mice | Dose-dependent decrease in Aβ plaque deposition and total brain Aβ concentration. | vtvtherapeutics.com |
| Alzheimer's Disease | tgAPPSwedish/London transgenic mice | Increased plasma Aβ levels, suggesting inhibition of Aβ transport into the brain. | vtvtherapeutics.com |
| Alzheimer's Disease | tgAPPSwedish/London transgenic mice | Decreased sAPPβ and increased sAPPα, indicating modulation of β-secretase activity. | vtvtherapeutics.com |
| Alzheimer's Disease | tgAPPSwedish/London transgenic mice | Reduced brain levels of inflammatory cytokines. | vtvtherapeutics.com |
| Alzheimer's Disease | tgAPPSwedish/London transgenic mice | Slowed cognitive decline and improved cerebral blood flow. | vtvtherapeutics.com |
| Triple-Negative Breast Cancer | In vitro cell assays (MDA-MB231/4175 and 4T-1 cells) | Impaired cell adhesion to extracellular matrix proteins, migration, and invasion. | aacrjournals.orgciteab.com |
| Triple-Negative Breast Cancer | Orthotopic mouse models (NSG mice) | Significantly inhibited metastasis. | aacrjournals.org |
| Pancreatic Cancer | In vitro studies | Inhibited PAK1 and enhanced the therapeutic efficacy of AKT inhibitors. | medkoo.com |
Clinical Trial Phases of Azeliragon
| Indication | Phase | Status | Citations |
|---|---|---|---|
| Mild Alzheimer's Disease | Phase 3 (STEADFAST study) | Terminated (lack of efficacy) | alzdiscovery.orgpharmaceutical-technology.comonclive.com |
| Mild-to-Moderate Alzheimer's Disease | Phase 2b | Completed | nih.gov |
| Glioblastoma | Phase 2 | Ongoing | targetedonc.com |
| Pancreatic Cancer | Phase 1/2 | Ongoing | onclive.com |
| Refractory Brain Metastasis | Phase 2 | Ongoing | pharmaceutical-technology.com |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
3-[4-[2-butyl-1-[4-(4-chlorophenoxy)phenyl]imidazol-4-yl]phenoxy]-N,N-diethylpropan-1-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H38ClN3O2.2ClH/c1-4-7-9-32-34-31(25-10-16-28(17-11-25)37-23-8-22-35(5-2)6-3)24-36(32)27-14-20-30(21-15-27)38-29-18-12-26(33)13-19-29;;/h10-21,24H,4-9,22-23H2,1-3H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQAGJWKITXAOAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=CN1C2=CC=C(C=C2)OC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)OCCCN(CC)CC.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H40Cl3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
605.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Synthesis and Derivatization Methodologies for Azeliragon Hcl
Total Synthesis Approaches to Azeliragon (B1666252) HCl
The synthesis of Azeliragon, also known by its development codes TTP488 and PF-04494700, is a multi-step process centered around the construction of a highly substituted imidazole (B134444) core, which is then elaborated with two distinct aryl ether moieties.
Pioneering Synthetic Routes and Key Intermediates
The Imidazole Core : 2-butyl-4-chloro-5-formylimidazole (B193128) serves as the central heterocyclic scaffold. researchgate.netresearchgate.net
The Chlorophenoxy Phenyl Amine Fragment : 4-(4-chlorophenoxy)aniline (B91003) is a key precursor that forms the N-1 substituent of the imidazole ring.
The Diethylaminopropyloxy Phenyl Fragment : This fragment, containing the terminal basic amine essential for activity, is typically derived from a precursor like 4-hydroxybenzaldehyde, which is later coupled to the imidazole core.
The pioneering routes focused on the sequential construction of the molecule. A plausible synthetic pathway, inferred from patent literature, involves the initial synthesis of the complex imidazole aldehyde. One patented method for preparing 2-butyl-4-chloro-5-formyl imidazole involves the condensation of pentamidine (B1679287) hydrochloride with glyoxal, followed by dehydration and a subsequent Vilsmeier-Haack formylation reaction using phosphorus oxychloride and N,N-dimethylformamide (DMF). google.com
Another crucial intermediate is the side-chain precursor, 3-(4-aminophenoxy)-N,N-diethylpropan-1-amine, which is synthesized separately. rsc.org The final steps typically involve coupling these major fragments, such as the N-arylation of the imidazole ring with the chlorophenoxy aniline (B41778) derivative, followed by the formation of the ether linkage that attaches the diethylaminopropane side chain.
Table 1: Key Intermediates in Azeliragon HCl Total Synthesis
| Intermediate Name | Structure | Role in Synthesis |
|---|---|---|
| 2-Butyl-4-chloro-5-formylimidazole | ![]() | Central heterocyclic core of Azeliragon. |
| 4-(4-chlorophenoxy)aniline | ![]() | Precursor for the N-1 phenyl substituent of the imidazole ring. |
| 3-Chloro-N,N-diethylpropan-1-amine | ![]() | Alkylating agent used to install the diethylaminopropyl ether side chain. |
Chemo- and Regioselective Considerations in this compound Synthesis
The synthesis of a complex molecule like Azeliragon presents several challenges related to selectivity.
Regioselectivity in Imidazole Synthesis : The construction of the 1,2,4-trisubstituted imidazole ring is a key challenge. Syntheses starting from amidines and α-dicarbonyl compounds can potentially yield a mixture of regioisomers. Methods for the synthesis of related 1,2-disubstituted-1H-imidazole-5-carboxaldehydes have been shown to be highly regioselective. researchgate.net In the patented synthesis of the 2-butyl-4-chloro-5-formyl imidazole intermediate, controlling the pH during the initial condensation reaction is critical to minimize impurities and ensure a good yield, highlighting the sensitivity of the reaction's selectivity to process conditions. google.com
Chemoselectivity : The molecule contains multiple functional groups. During the synthesis, specific reactions must target one group while leaving others intact. For example, the Vilsmeier-Haack reaction to install the aldehyde group on the imidazole ring must proceed without affecting other parts of the molecule. google.com Similarly, the Williamson ether synthesis to attach the diethylaminopropyl side chain must selectively occur at the phenolic hydroxyl group without side reactions at the imidazole nitrogens.
Regioselectivity of Imidazole N-Arylation : The arylation of the imidazole nitrogen with the 4-(4-chlorophenoxy)phenyl group must occur at the correct nitrogen atom. While the precursor 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde has a plane of symmetry that simplifies this issue, the general N-alkylation or N-arylation of unsymmetrical imidazoles is a well-known challenge in heterocyclic chemistry, often requiring specific directing groups or reaction conditions to control the outcome.
Synthesis of this compound Analogues and Derivatives
To explore the structure-activity relationship (SAR) and identify compounds with improved properties or new therapeutic applications, numerous analogues of Azeliragon have been synthesized.
Design Principles for this compound Derivatives
The design of Azeliragon derivatives is guided by established medicinal chemistry principles, including bioisosteric replacement and scaffold hopping. The primary goals are often to enhance potency, improve selectivity, alter pharmacokinetic profiles, or discover activity in new therapeutic areas.
Triazole Analogues : A significant effort has been directed towards replacing the central imidazole core with a 1,2,3-triazole ring. researchgate.netnih.gov This modification was driven by the goal of developing novel agents against triple-negative breast cancer (TNBC), where Azeliragon itself showed initial activity. nih.gov Triazoles are known for their favorable chemical properties and ability to form key interactions with biological targets. researchgate.net
Pharmacophore-Based Design : A review of RAGE inhibitors, including Azeliragon, identified a common pharmacophore comprising a central heteroaromatic core, one or two hydrophobic regions, and a protonable nitrogen atom connected by an alkyl linker. acs.org SAR studies revealed that the aminoalkoxy linker is essential for RAGE inhibition. acs.org This understanding guides the design of new derivatives by modifying the various components of the pharmacophore.
Methodologies for Structural Modification of this compound Scaffolds
The synthesis of Azeliragon derivatives employs a range of modern organic chemistry reactions.
"Click" Chemistry for Triazole Analogues : The synthesis of triazole-based analogues often utilizes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prime example of "click" chemistry. This highly efficient and regioselective reaction allows for the straightforward coupling of an azide-containing fragment with an alkyne-containing fragment to form the 1,4-disubstituted triazole ring. This methodology was used to prepare a library of 26 Azeliragon triazole analogues for biological screening. researchgate.netnih.gov
Ultrasound-Assisted Synthesis of Pyrazoline Analogues : Green chemistry approaches have been applied to the synthesis of pyrazoline derivatives. An ultrasound-assisted, one-pot, two-step methodology was developed for their synthesis. researchgate.netnih.gov This method often involves a Claisen-Schmidt condensation to form a chalcone (B49325) intermediate, which then undergoes cyclization with a hydrazine (B178648) derivative to form the pyrazoline ring. nih.gov
Multi-component Reactions : One-pot, multi-component reactions are efficient strategies for building molecular complexity quickly. The synthesis of some pyrazoline derivatives has been achieved through such methods, condensing an acetophenone, an aldehyde, and a hydrazine in a single step. researchgate.net
Table 2: Selected Azeliragon Analogues and Their Reported Activities
| Analogue Type | Example Compound | Key Synthetic Method | Reported Activity / Finding | Reference |
|---|---|---|---|---|
| Triazole Analogue | KC-10 | Click Chemistry (CuAAC) | Most active in a series against TNBC cell line SUM149 with an IC₅₀ of 0.220 ± 0.034 μM. | nih.gov |
| Pyrazoline Analogue | Phenylurenyl-pyrazoline 2g | Ultrasound-assisted one-pot synthesis | Potent RAGE antagonist (IC₅₀=22 μM), superior efficiency to Azeliragon in the study. | researchgate.netresearchgate.net |
| Pyrimidine Analogue | 4,6-bis(4-chlorophenyl)pyrimidine analog 59 | Multi-step heterocyclic synthesis | Identified as a novel RAGE inhibitor. | google.com |
Purification and Characterization Techniques for this compound and Related Compounds
The rigorous purification and comprehensive characterization of this compound and its related compounds are critical for ensuring chemical integrity, understanding its physicochemical properties, and guaranteeing reproducibility in research findings. A variety of analytical techniques are employed to isolate the pure compound and to confirm its structure, purity, and other essential characteristics.
Purification Methodologies
The primary methods for purifying Azeliragon (TTP488) and its salts involve crystallization and chromatographic techniques. These processes are designed to remove impurities, unreacted starting materials, and by-products from the synthesis.
Crystallization: Azeliragon can be converted into various salt forms to enhance its stability and facilitate purification. A Chinese patent (CN108349903B) describes the preparation of several crystalline forms of TTP488 salts, including hydrochloride, phosphate, maleate, citrate, and tartrate. google.com The general procedure involves dissolving the Azeliragon free base in a suitable organic solvent and then adding the corresponding acid to induce crystallization. The resulting crystalline solid is then isolated, typically by filtration, washed, and dried. This method is effective for producing highly pure, stable crystalline forms of the active pharmaceutical ingredient. google.com
Chromatography: High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the analysis and purification of Azeliragon. For purification on a larger scale, semi-preparative HPLC is utilized. This method is capable of separating Azeliragon from closely related structural analogs and impurities. For instance, in the development of related radiolabeled compounds for research, semi-preparative HPLC is the standard method for purifying the final product to a high radiochemical purity before use. nih.gov
Characterization Techniques
A suite of analytical methods is used to confirm the identity, purity, and structural properties of this compound.
Chromatographic and Spectroscopic Analysis: High-Performance Liquid Chromatography (HPLC) is ubiquitously used to determine the purity of this compound. Commercial suppliers routinely report purity levels of ≥98% to over 99.7% as determined by HPLC. sigmaaldrich.comselleckchem.com
Mass Spectrometry (MS) is employed to confirm the molecular weight of the compound. For Azeliragon free base, the expected molecular weight is approximately 532.12 g/mol . sigmaaldrich.com
Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental for elucidating the chemical structure of Azeliragon. Proton NMR (¹H NMR) and Carbon-13 NMR (¹³C NMR) provide detailed information about the molecular framework, confirming the presence of the butyl, diethylpropylamine, and substituted phenyl and imidazole moieties. While specific spectral data is proprietary, commercial vendors confirm the use of NMR for structure verification.
Structural and Physical Characterization: X-Ray Powder Diffraction (XRPD) is an essential technique for characterizing the solid-state properties of this compound, particularly for identifying different crystalline forms or polymorphs. pharmacompass.com Each crystalline form exhibits a unique XRPD pattern, which is crucial for patent claims and ensuring consistency in the solid form of the drug substance. google.com
Other thermo-analytical and microscopic techniques are also applicable for a full physical characterization profile. pharmacompass.com These include:
Thermogravimetric Analysis (TGA): To study thermal stability and decomposition patterns.
Scanning Electron Microscopy (SEM): To examine the morphology and particle size of the crystalline powder.
UV-Vis Spectrophotometry: To determine the compound's absorbance properties.
The table below summarizes the key techniques used in the purification and characterization of Azeliragon and its related compounds.
Table 1: Summary of Purification and Characterization Techniques for Azeliragon
| Technique Category | Specific Method | Purpose | Reported Findings/Application | Reference(s) |
|---|---|---|---|---|
| Purification | Crystallization | Isolation of high-purity, stable salt forms | Preparation of hydrochloride, phosphate, maleate, citrate, and tartrate crystalline forms. | google.com |
| Semi-Preparative HPLC | Separation from synthesis impurities and by-products | Used to purify radiolabeled analogs of RAGE inhibitors. | nih.gov | |
| Characterization | High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification | Purity reported as ≥98% to 99.81%. | sigmaaldrich.comselleckchem.com |
| Mass Spectrometry (MS) | Molecular weight confirmation | Confirms the molecular mass of the compound. | ||
| Nuclear Magnetic Resonance (NMR) | Structural elucidation | ¹H NMR and ¹³C NMR are used to verify the chemical structure. | ||
| X-Ray Powder Diffraction (XRPD) | Solid-state analysis of crystalline forms | Characterization of different polymorphic and salt forms. | google.compharmacompass.com | |
| Elemental Analysis | Determination of elemental composition | Provides the percentage of C, H, Cl, N, O. | medkoo.com |
Molecular Target Identification and Validation for Azeliragon Hcl
Ligand-Target Interaction Studies of Azeliragon (B1666252) HCl with Receptor for Advanced Glycation Endproducts (RAGE)
Azeliragon has been identified as an antagonist of the Receptor for Advanced Glycation Endproducts (RAGE). vtvtherapeutics.comcancer.gov It is an orally bioavailable small molecule that has the ability to cross the blood-brain barrier. nih.gov RAGE is a multi-ligand receptor belonging to the immunoglobulin superfamily and is implicated in various pathological processes, including inflammation and neurodegenerative diseases. mdpi.compatsnap.com
Identification of Primary Biological Targets: RAGE
The primary biological target of Azeliragon is the Receptor for Advanced Glycation Endproducts (RAGE). vtvtherapeutics.comnih.govmdpi.compatsnap.com RAGE is a transmembrane receptor that binds to a variety of ligands, including advanced glycation end products (AGEs), S100 proteins, high mobility group box 1 (HMGB1), and amyloid-β peptides. nih.govmdpi.compatsnap.com The interaction of these ligands with RAGE triggers intracellular signaling cascades that lead to inflammation, oxidative stress, and cellular proliferation. acs.orgnih.gov
Azeliragon functions by binding to RAGE and blocking its interaction with its various ligands. mdpi.comresearchgate.net This inhibitory action has been demonstrated to reduce neuroinflammation and Aβ plaque deposition in preclinical models. vtvtherapeutics.comnih.gov Specifically, Azeliragon inhibits the binding of RAGE to amyloid-β (Aβ) 1-42, S100B, HMGB1, and carboxymethyllysine (CML). nih.govacs.org The inhibition of the interaction between soluble RAGE (sRAGE) and Aβ1-42 has been quantified with an IC50 value of approximately 500 nM in a fluorescent polarization assay. nih.govacs.orgnih.gov
The structure of RAGE consists of an extracellular region with three immunoglobulin-like domains (V, C1, and C2), a transmembrane domain, and a short cytoplasmic tail. nih.gov The V and C1 domains form an integrated unit that is primarily responsible for ligand binding. nih.govnih.gov Most RAGE ligands are understood to bind to the V domain. nih.govfrontiersin.org
Secondary Target Engagement Profiling and Polypharmacology
While RAGE is the primary target of Azeliragon, its polypharmacology, or the ability to interact with multiple targets, has also been investigated. Azeliragon is noted for its high specificity for RAGE, with minimal off-target binding observed in a screening of over 100 other receptors and transporters. vtvtherapeutics.com
However, the concept of polypharmacology is being explored in the context of developing more effective treatments for complex diseases like Alzheimer's. researchgate.net For instance, researchers have designed novel molecules by fusing the structures of Azeliragon and vilazodone, a serotonin (B10506) reuptake transporter (SERT) inhibitor. mdpi.com This approach aims to create dual-target inhibitors that could offer enhanced therapeutic benefits by simultaneously modulating the RAGE and serotonin pathways. mdpi.com
Binding Kinetics and Thermodynamics of Azeliragon HCl with RAGE
The binding affinity of Azeliragon for RAGE has been characterized, revealing a high affinity interaction. The dissociation constant (Kd) for the binding of Azeliragon to recombinant human soluble RAGE (sRAGE) is reported to be 12.7 ± 7.6 nM. vtvtherapeutics.com Another study reported a Kd value of 239 ± 34 nM for the binding of azeliragon to sRAGE, as determined by a solution equilibrium binding assay. researchgate.net
Isothermal titration calorimetry (ITC) has been used to study the thermodynamics of RAGE ligand interactions, such as the binding of S100B to the VC1 domain of human sRAGE, which showed a Kd in the micromolar range. acs.org While specific thermodynamic data for Azeliragon's binding to RAGE from the provided search results is limited, the high affinity indicated by the low nanomolar Kd values suggests a favorable binding process. vtvtherapeutics.comresearchgate.net The study of binding kinetics and thermodynamics provides a deeper understanding of the forces driving the interaction between a drug and its target. unicam.it
Structural Biology of this compound-Target Complexes
Understanding the three-dimensional structure of Azeliragon in complex with RAGE is crucial for elucidating its mechanism of action and for guiding the design of more potent and selective inhibitors.
Co-crystallization and X-ray Diffraction Studies
Efforts have been made to determine the co-crystal structure of Azeliragon with RAGE using X-ray crystallography. researchgate.netnih.gov X-ray crystallography is a powerful technique that provides detailed atomic-level information about the three-dimensional structure of molecules and their complexes. mtoz-biolabs.com However, obtaining co-crystals of RAGE with small molecule inhibitors like Azeliragon has proven to be challenging. nih.govnih.gov While the crystal structure of the RAGE ectodomain has been solved, showing a large number of positively charged residues in the VC1 region that interact with negatively charged ligands, specific structural data for Azeliragon bound to RAGE is not yet available in the provided search results. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound-Target Interactions
Nuclear Magnetic Resonance (NMR) spectroscopy is another key technique used to study ligand-target interactions in solution. researchgate.netnih.gov Interestingly, when NMR titrations were performed with Azeliragon and a labeled V domain construct of RAGE, no significant chemical shift perturbations (CSPs) were observed. nih.gov This was in contrast to other fragment hits identified in the same study, which did show CSPs, indicating a direct interaction with the V domain. nih.gov This result suggests that the interaction of Azeliragon with the isolated V domain might be different from its interaction with the full extracellular domain or that the binding mode does not induce significant changes in the NMR spectrum of the V domain under the experimental conditions used. nih.gov
Further structural studies are needed to fully elucidate the precise binding site and orientation of Azeliragon within the RAGE receptor.
Cryo-Electron Microscopy Applications in RAGE-Ligand Complex Analysis
Cryo-electron microscopy (cryo-EM) has emerged as a powerful technique for determining the high-resolution structures of biological macromolecules in their near-native states. esrf.frthermofisher.com This method is particularly advantageous for large, complex, or flexible proteins and protein complexes that are difficult to crystallize for X-ray diffraction analysis. esrf.fr In the context of the Receptor for Advanced Glycation End Products (RAGE), cryo-EM offers a valuable tool for visualizing the interactions between RAGE and its diverse array of ligands.
While specific cryo-EM structures featuring this compound complexed with RAGE are not prominently available in the literature, the application of this technology to the broader RAGE-ligand family demonstrates its potential. For instance, the structure of the RAGE complex with one of its key ligands, High Mobility Group Box 1 (HMGB1), has been recently investigated using cryo-EM. acs.orgdntb.gov.ua Such studies can elucidate the precise binding interfaces and conformational changes that occur upon ligand engagement, which are critical for signal transduction.
The insights gained from cryo-EM analysis of RAGE-ligand complexes, such as with HMGB1 or amyloid-beta (Aβ), are instrumental. acs.orgbiorxiv.org They can reveal the architectural details of how RAGE recognizes its partners, information that is vital for the structure-based design and optimization of inhibitors like Azeliragon. By providing a detailed structural blueprint of the target, cryo-EM can help rationalize the mechanism of action of antagonists and guide the development of next-generation therapeutics with improved specificity and efficacy. thermofisher.comazolifesciences.com
Target Validation through Genetic and Pharmacological Modulations in Preclinical Models
The validation of RAGE as a therapeutic target for compounds like this compound has been substantially supported by preclinical studies employing genetic and pharmacological modulation. nih.govwikipedia.org These approaches have been crucial in establishing a causal link between RAGE activity and disease pathology, particularly in neurodegenerative conditions like Alzheimer's disease. nih.gov Genetic strategies, such as gene knockdown or knockout, have been used to demonstrate that reducing or eliminating RAGE expression can alleviate pathological features. mdpi.comnih.gov Pharmacological modulation, primarily through the use of small-molecule inhibitors or blocking antibodies, has further corroborated these findings by showing that inhibiting RAGE function can produce therapeutic benefits in animal models. nih.govnih.gov
siRNA/CRISPR-mediated RAGE Knockdown/Knockout Studies
Genetic tools that modulate gene expression, such as small interfering RNA (siRNA) and Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR)/Cas systems, have been instrumental in validating RAGE as a therapeutic target. frontiersin.org These techniques allow for the specific reduction (knockdown) or complete elimination (knockout) of RAGE expression, enabling researchers to study the functional consequences.
In preclinical models of Alzheimer's disease, genetic deletion of RAGE in mice that overexpress mutant amyloid precursor protein (mAPP) resulted in a significant decrease in cerebral amyloid-beta (Aβ) accumulation and amyloid pathology. nih.gov These RAGE-deficient mice also showed improvements in cognitive function and a reduction in the activation of β- and γ-secretases, enzymes involved in Aβ production. mdpi.comnih.gov Similarly, transgenic mice expressing a dominant-negative form of RAGE, which interferes with normal RAGE signaling, were protected from the behavioral deficits caused by Aβ overproduction. nih.gov
Cell-based studies have also provided key insights. The use of siRNA to silence RAGE expression in brain endothelial cells was shown to block the detrimental effects of Aβ on the blood-brain barrier. nih.gov In immune cells, CRISPR/Cas9-mediated knockout of the RAGE gene in Jurkat T-cells led to reduced T-cell receptor signaling, including decreased phosphorylation of key signaling proteins like Zap70 and Erk. researchgate.net These genetic studies strongly support the hypothesis that inhibiting the RAGE pathway is a valid therapeutic strategy.
Table 1: Summary of RAGE Knockdown/Knockout Studies
| Model System | Method | Key Findings | Reference |
|---|---|---|---|
| mAPP Transgenic Mice (Alzheimer's Model) | RAGE Gene Knockout (RO mice) | Mitigated p38 MAP kinase signaling; reduced β- and γ-secretase activity; decreased Aβ production. | nih.gov |
| mAPP Transgenic Mice | Genetic blockade of RAGE | Decreased cerebral amyloid pathology; ameliorated learning and memory impairment. | mdpi.com |
| Jurkat T-cells | CRISPR/Cas9 Knockout & siRNA Knockdown | Reduced phosphorylation of Zap70, Erk, and MEK; decreased IL-2 production upon activation. | researchgate.net |
| Primary Mouse Cortical Astrocytes | siRNA Knockdown of S100B (RAGE ligand) | Suppressed expression of genes upregulated in ALS (GFAP, TNFα, CXCL10, CCL6). | nih.gov |
| Rat Brain Endothelial Cells | siRNA Knockdown of RAGE (Ager) | Blocked the upregulation of MMP2/MMP9 and detrimental effects on tight junction proteins caused by Aβ(1-42). | nih.gov |
Competitive Binding Assays with Known RAGE Ligands
Azeliragon (also known as TTP488) is a small-molecule antagonist of RAGE. frontiersin.org Its mechanism of action involves binding directly to the receptor and inhibiting its interaction with a variety of ligands. researchgate.netmdpi.com This has been demonstrated through competitive binding assays, which measure the ability of a compound to displace the binding of known ligands to their receptor.
Preclinical studies have consistently shown that Azeliragon effectively blocks the binding of multiple key RAGE ligands implicated in the pathology of chronic diseases. researchgate.net These ligands include advanced glycation end products (AGEs), amyloid-beta (Aβ), S100 proteins (such as S100B), and high mobility group box 1 (HMGB1). frontiersin.orgmdpi.com By preventing these ligands from engaging with RAGE, Azeliragon inhibits the downstream inflammatory and oxidative stress signaling cascades that contribute to cellular dysfunction. nih.govvtvtherapeutics.com
The inhibitory potency of Azeliragon has been quantified in various assays. For example, in a fluorescence polarization assay, a similar RAGE inhibitor was shown to block the binding of the extracellular domain of RAGE to Aβ₁₋₄₂ with a half-maximal inhibitory concentration (IC₅₀) of 500 nM. nih.gov The binding affinity (Kd) of Azeliragon for RAGE has been reported in the range of 12.7 to 500 nM, confirming its role as a high-affinity receptor antagonist. nih.gov The ability of Azeliragon to broadly inhibit multiple RAGE ligands is considered a therapeutic advantage, as numerous ligands are often simultaneously involved in promoting disease progression. researchgate.net
Table 2: RAGE Ligands Competitively Inhibited by Azeliragon (TTP488)
| Ligand | Associated Pathology | Reference |
|---|---|---|
| Advanced Glycation Endproducts (AGEs) | Diabetic complications, inflammation, aging | frontiersin.orgresearchgate.netmdpi.com |
| Amyloid-beta (Aβ) | Alzheimer's disease, neuroinflammation | nih.govfrontiersin.orgresearchgate.net |
| S100/Calgranulins (e.g., S100B) | Inflammation, cancer, neurodegenerative diseases | frontiersin.orgresearchgate.netmdpi.com |
| High Mobility Group Box 1 (HMGB1) | Inflammation, cancer, autoimmune diseases | frontiersin.orgresearchgate.netmdpi.com |
Site-Directed Mutagenesis Studies on RAGE
Site-directed mutagenesis is a molecular biology technique used to create specific, targeted changes in a DNA sequence, resulting in mutations in the expressed protein. This method has been pivotal in identifying the specific amino acid residues within the RAGE protein that are critical for ligand binding. escholarship.orgacs.org By mutating candidate residues and observing the subsequent effect on ligand interaction, researchers have successfully mapped the binding sites on RAGE's extracellular domains.
Most RAGE ligands bind to the N-terminal V-type immunoglobulin (V-domain). researchgate.net Mutagenesis studies have confirmed that this domain contains a positively charged surface that interacts with many of its negatively charged ligands. nih.govnih.gov For example, studies mutating basic residues such as lysine (B10760008) (K) and arginine (R) to alanine (B10760859) (A) have identified several key sites. Mutations K39A, K43A, K44A, R104A, and K107A in the V-domain, as well as R216A and R218A in the adjacent C1 domain, were shown to significantly reduce the binding of heparan sulfate. escholarship.org
Other studies have highlighted the importance of specific residues for binding other ligands. Mutating Arginine 98 (R98) and Glutamine 100 (Q100) was found to be critical for the binding of methylglyoxal-derived hydroimidazolones (MG-H1), a major type of AGE. acs.org Furthermore, a triad (B1167595) of tryptophan residues (W51, W61, W72) within the V-domain was shown through mutagenesis to be important for the structural stability of the domain and for the binding of the S100B protein. researchgate.netportlandpress.com These studies provide a detailed molecular understanding of how RAGE interacts with its ligands and offer a structural basis for how inhibitors like Azeliragon might disrupt these interactions.
Table 3: Key RAGE Residues Identified by Site-Directed Mutagenesis
| RAGE Domain | Mutated Residue(s) | Effect on Ligand Binding | Reference |
|---|---|---|---|
| V Domain | K39, K43, K44, R104, K107 | Reduced binding to heparin and heparan sulfate. | escholarship.org |
| C1 Domain | R216, R218 | Reduced binding to heparin and heparan sulfate. | escholarship.org |
| V Domain | R98, Q100 | Critical for binding to methylglyoxal-derived AGEs (MG-H1). | acs.org |
| V Domain | W61, W72 | Involved in the binding of S100B. | portlandpress.com |
| V Domain | G82S (Polymorphism) | Enhances affinity for ligand (Aβ42). | semanticscholar.org |
Mechanistic Elucidation of Azeliragon Hcl at Cellular and Subcellular Levels
Azeliragon (B1666252) HCl-Mediated Signal Transduction Pathway Modulation
Azeliragon HCl exerts its effects by intercepting and modulating key signaling cascades initiated by the RAGE receptor. The binding of various ligands to RAGE triggers a cascade of intracellular events that are implicated in a range of pathological conditions, including inflammation and neurodegenerative diseases. alzdiscovery.orgresearchgate.net Azeliragon's primary mechanism involves the direct inhibition of this initial ligand-receptor interaction.
Azeliragon is a direct inhibitor of the RAGE receptor, binding to it and physically obstructing its interaction with a wide array of ligands. nih.govresearchgate.net In vitro studies have confirmed that Azeliragon effectively prevents the binding of multiple ligands to RAGE. alzdiscovery.org This broad-spectrum inhibition is a key feature of Azeliragon's mechanism, as RAGE is a multiligand receptor. nih.govresearchgate.net
The ligands that Azeliragon blocks from binding to RAGE are diverse and include:
Advanced Glycation End products (AGEs) : These are proteins or lipids that become glycated after exposure to sugars and are implicated in various chronic diseases. nih.gov
S100 proteins (e.g., S100B, S100P, S100A2, S100A4, S100A12) : This family of calcium-binding proteins is involved in a variety of intracellular and extracellular regulatory activities. nih.govnih.govnih.gov
High Mobility Group Box 1 (HMGB1) : A nuclear protein that can act as an alarmin when released from cells, signaling tissue damage and promoting inflammation. nih.govnih.gov
Amyloid-β (Aβ) peptides : These are the main components of the amyloid plaques found in the brains of patients with Alzheimer's disease. alzdiscovery.orgnih.gov
By preventing these ligands from docking with RAGE, Azeliragon effectively halts the initiation of the downstream signaling cascades that they would otherwise trigger. alzdiscovery.orgresearchgate.netnih.gov A fluorescence polarization assay demonstrated that Azeliragon inhibited the binding of Aβ₁₋₄₂ to the extracellular portion of RAGE with an IC₅₀ of 500 nM. nih.gov
One of the most significant consequences of RAGE activation is the stimulation of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.govmdpi.com NF-κB is a critical transcription factor that plays a central role in regulating the expression of genes involved in inflammation, immunity, and cell survival. mdpi.com
Research has consistently shown that Azeliragon effectively suppresses RAGE-mediated NF-κB activation. nih.govresearchgate.net In pancreatic cancer cell lines (Panc1 and Pan02), Azeliragon demonstrated a dose-dependent inhibition of NF-κB phosphorylation, a key step in its activation. nih.gov Significant inhibition was observed at a concentration of 1 µM. nih.gov Time-course studies in Panc1 cells revealed that this inhibition of NF-κB phosphorylation by 1 µM Azeliragon was evident as early as 3 hours and was sustained for 24 hours. nih.gov This inhibition of the NF-κB pathway is a crucial aspect of Azeliragon's anti-inflammatory and potential anti-cancer effects. nih.govmdpi.com The activation of RAGE by its ligands leads to the activation of various signaling pathways, including NF-κB, which in turn promotes the transcription of pro-inflammatory mediators. nih.govfortunejournals.com
The signaling cascades initiated by RAGE activation involve a complex interplay of kinases and phosphatases. rndsystems.comembopress.orgmdpi.com While direct and extensive kinase/phosphatase activity profiling specifically for this compound is not widely detailed in the provided search results, its influence can be inferred from its effects on downstream pathways.
The RAGE-ligand interaction is known to activate several kinase pathways, including:
Mitogen-Activated Protein Kinase (MAPK) pathways (e.g., ERK1/2, p38 MAPK) nih.govmdpi.com
Phosphoinositide 3-kinase (PI3K)/Akt pathway nih.govmdpi.com
Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway nih.govnih.gov
By inhibiting the initial RAGE-ligand binding, Azeliragon indirectly modulates the activity of these kinase cascades. nih.gov For instance, in a study on Alzheimer's disease models, Azeliragon (referred to as TTP488) was shown to ameliorate disease pathology, and the study investigated its connection to the JAK/STAT signaling pathway. nih.govresearchgate.net The study concluded that TTP488 administration successfully reduced Alzheimer's disease-related injury by potentially affecting NLRP1 inflammasome activation via the JAK/STAT signaling pathway. nih.govresearchgate.net This suggests that Azeliragon's mechanism involves the downstream modulation of kinase activity. nih.govresearchgate.net
This compound Impact on Cellular Processes In Vitro
The modulation of signal transduction pathways by this compound translates into tangible effects on various cellular processes, as observed in in vitro studies. These effects are particularly evident in the regulation of gene expression and post-translational modifications.
Azeliragon's inhibition of the NF-κB pathway has a direct impact on the transcription of NF-κB target genes, many of which encode for pro-inflammatory cytokines. nih.govmdpi.com By preventing NF-κB activation, Azeliragon leads to a reduction in the expression of these inflammatory mediators. vtvtherapeutics.com
In preclinical models of Alzheimer's disease, treatment with Azeliragon resulted in a dose-dependent decrease in the brain levels of inflammatory cytokines. vtvtherapeutics.com Similarly, in pancreatic cancer cell lines, Azeliragon was shown to inhibit RAGE-mediated NF-κB activation, which is a key pathway for the expression of inflammatory cytokines. nih.govresearchgate.net This reduction in inflammatory cytokine levels demonstrates Azeliragon's ability to modulate gene expression and exert anti-inflammatory effects at the cellular level. vtvtherapeutics.comclinicaltrialvanguard.com
| Cell Line | Treatment | Observed Effect on Gene Expression | Reference |
| tgAPPSWE/LON mice (Alzheimer's model) | Azeliragon | Decreased brain levels of inflammatory cytokines | vtvtherapeutics.com |
| Pancreatic Cancer Cell Lines (Panc1, Pan02) | Azeliragon (1 µM) | Inhibition of RAGE-mediated NF-κB activation, a key regulator of inflammatory cytokine gene expression. | nih.gov |
Post-translational modifications (PTMs) are crucial for regulating protein function, and their dysregulation is implicated in various diseases. frontiersin.orgstressmarq.com One of the key PTMs in the context of Alzheimer's disease is the hyperphosphorylation of the tau protein, which leads to the formation of neurofibrillary tangles (NFTs), a hallmark of the disease. nih.govresearchgate.netadvancechemjournal.com
Mitochondrial Function and Bioenergetics Modulation
While direct and extensive studies detailing this compound's specific impact on mitochondrial bioenergetics are not abundant, its mechanism as a Receptor for Advanced Glycation Endproducts (RAGE) inhibitor provides an indirect role in modulating mitochondrial function. Pathological conditions such as Alzheimer's disease and diabetes are often associated with mitochondrial dysfunction. researchgate.net The accumulation of advanced glycation endproducts (AGEs) and their interaction with RAGE can lead to significant cellular stress, including mitochondrial dysfunction.
Research has shown that the engagement of the RAGE pathway can induce mitochondrial and endoplasmic reticulum stress, contributing to cellular damage. acs.org For instance, in the context of nephropathy, methylglyoxal-derived AGEs (MG-AGEs) act through the RAGE/JNK pathway, which upregulates apoptotic markers and causes mitochondrial stress. acs.org By inhibiting the RAGE receptor, Azeliragon may mitigate the downstream signaling that leads to this mitochondrial stress. This suggests a protective role for Azeliragon in preserving mitochondrial integrity and function in environments where AGEs are prevalent.
In preclinical research, other compounds have been noted for their capacity to enhance mitochondrial bioenergetics, highlighting the therapeutic potential of targeting mitochondria in various diseases. nih.gov Although Azeliragon is not primarily classified as a mitochondrial-enhancing agent, its action against RAGE-induced pathology places it in a position to indirectly support cellular bioenergetics by reducing a key source of mitochondrial stress.
| Pathological Link | Mechanism | Implied Effect of Azeliragon (RAGE Inhibition) | Reference |
| AGE-RAGE Axis | Induces mitochondrial stress and dysfunction via signaling pathways like JNK. | May mitigate mitochondrial stress by blocking the initial RAGE signaling cascade. | acs.org |
| Alzheimer's Disease | Characterized by irregularities in mitochondrial function. | By targeting a key pathological pathway in AD, Azeliragon may help alleviate downstream consequences, including mitochondrial stress. | researchgate.net |
Autophagy and Apoptosis Pathway Modulation
This compound, through its inhibition of the RAGE pathway, has been shown to modulate critical cellular processes of autophagy and apoptosis, with effects that are highly context-dependent, particularly in studies related to cancer and neurodegenerative diseases.
In Cancer Biology: The RAGE signaling pathway is implicated in promoting cancer cell survival by sustaining autophagy and limiting apoptosis. mdpi.comresearchgate.net In pancreatic cancer models, the interaction of RAGE with its ligands, such as high mobility group box 1 (HMGB1), promotes chemoresistance by increasing autophagy, a process that allows cancer cells to survive under stress. researchgate.net Research on pancreatic cancer cell lines demonstrates that Azeliragon can inhibit this pro-survival signaling. mdpi.comnih.gov By blocking RAGE, Azeliragon disrupts the downstream activation of pathways like NF-κB, which are crucial for promoting cell proliferation and resisting therapy. mdpi.comnih.gov Studies suggest that inhibiting RAGE could reduce autophagy and enhance the cytotoxic effects of chemotherapy agents like gemcitabine. researchgate.net RAGE signaling can limit apoptosis, and therefore its inhibition is a potential strategy to induce programmed cell death in tumor cells. acs.orgmdpi.com
In Neurodegenerative Disease: In the context of Alzheimer's disease, Azeliragon has demonstrated a clear role in modulating apoptotic pathways. A study using a rat model of Alzheimer's disease found that administration of Azeliragon (also known as TTP488) markedly reduced the number of TUNEL-positive cells, a key indicator of apoptosis. nih.gov The same study revealed that Azeliragon significantly inhibited the expression and activation of the NLRP1 inflammasome. nih.gov This action reduces the inflammatory levels of pyroptosis, a highly inflammatory form of programmed cell death, thereby mitigating neuronal injury. nih.gov This modulation of apoptosis and pyroptosis is linked to the JAK/STAT signaling pathway, suggesting a novel mechanism for Azeliragon's therapeutic potential in Alzheimer's disease. nih.gov
| Context | Pathway Modulated | Observed Effect of Azeliragon | Research Model | Reference |
| Pancreatic Cancer | Autophagy | Inhibition of RAGE by its antagonists is suggested to reduce pro-survival autophagy. | Preclinical Mouse Models | researchgate.net |
| Pancreatic Cancer | Apoptosis | Inhibition of RAGE signaling may promote apoptosis, enhancing chemotherapy efficacy. | Pancreatic Cancer Cell Lines | mdpi.com |
| Pancreatic Cancer | NF-κB Signaling | Inhibited RAGE-mediated NF-κB activation. | Human (Panc1) and Murine (Pan02) cell lines | mdpi.comnih.gov |
| Alzheimer's Disease | Apoptosis | Markedly reduced the number of TUNEL-positive cells. | Aβ1-42+LPS-induced Rat Model | nih.gov |
| Alzheimer's Disease | Pyroptosis | Significantly inhibited NLRP1 inflammasome expression and activation. | Aβ1-42+LPS-induced Rat Model | nih.gov |
Intracellular Localization and Trafficking of this compound (if applicable)
Azeliragon is characterized as an orally bioavailable small molecule inhibitor of RAGE. medkoo.comvtvtherapeutics.com A critical aspect of its design is the ability to cross the blood-brain barrier, which is essential for its therapeutic application in central nervous system disorders like Alzheimer's disease. alzdiscovery.org However, specific data on its transport mechanism across the cell membrane or its subsequent localization within subcellular compartments (e.g., cytoplasm, nucleus, mitochondria) have not been detailed.
The target of Azeliragon, RAGE, is a transmembrane protein expressed on the surface of various cell types, including neurons, microglia, and endothelial cells. alzdiscovery.org RAGE itself can mediate the transport of ligands, such as beta-amyloid, into the neuron. alzdiscovery.org Azeliragon's primary mechanism of action is to bind to RAGE and inhibit the interaction between the receptor and its various ligands at the cell surface, thereby blocking downstream intracellular signaling. cantex.com Given that its target is a cell surface receptor, it is plausible that a significant portion of Azeliragon's activity occurs extracellularly or at the plasma membrane, without necessitating substantial intracellular accumulation, though this does not preclude intracellular presence or effects.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Azeliragon Hcl
Identification of Pharmacophores and Key Structural Motifs for RAGE Inhibition
Azeliragon (B1666252) is a small molecule inhibitor of the Receptor for Advanced Glycation Endproducts (RAGE) that functions by binding directly to RAGE and blocking its interaction with various ligands, including Amyloid-beta (Aβ), S100 proteins, and High Mobility Group Box 1 (HMGB1). researchgate.netnih.govmdpi.com The primary binding site for these ligands and for inhibitors like Azeliragon is understood to be the extracellular V-domain of the RAGE protein. nih.govresearchgate.net
The chemical structure of Azeliragon, formally named 3-[4-[2-butyl-1-[4-(4-chlorophenoxy)phenyl] imidazol-4-yl]phenoxy]-N,N-diethylpropan-1-amine, reveals several key motifs that contribute to its inhibitory activity. researchgate.net While detailed crystallographic data confirming its precise binding mode is not widely available, analysis of its structure and that of other RAGE inhibitors allows for the identification of probable pharmacophoric features. nih.gov
Key Structural Motifs of Azeliragon:
Imidazole (B134444) Core: A central five-membered heterocyclic ring that serves as a scaffold for other substituents.
Substituted Phenyl Groups: Two key phenyl groups are attached to the imidazole core. One is bonded to a butyl group, and the other is linked to a 4-chlorophenoxy moiety. These aromatic systems are crucial for establishing interactions within the RAGE binding pocket.
Butyl Chain: An alkyl chain that likely contributes to hydrophobic interactions.
Diphenyl Ether Linker: The 4-(4-chlorophenoxy)phenyl group acts as a rigid linker, positioning the molecule correctly for binding. drugbank.com
Protonable Amino Group: The N,N-diethylpropan-1-amine tail contains a tertiary amine, which is protonable at physiological pH. This positively charged group is a common feature in many RAGE inhibitors and is likely involved in electrostatic or hydrogen-bonding interactions with negatively charged residues in the V-domain of RAGE. researchgate.net
Rational Design of Azeliragon HCl Analogues Based on SAR Data
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural modifications of a lead compound affect its biological activity. Based on the known RAGE inhibitory activity of Azeliragon, researchers have designed and synthesized analogues to explore these relationships and develop compounds with improved potency or different therapeutic applications. researchgate.netnih.gov
One notable study focused on developing new agents for triple-negative breast cancer (TNBC), a condition where RAGE is implicated in tumor progression. nih.gov Azeliragon itself was found to inhibit the TNBC cell line SUM149 with a half-maximal inhibitory concentration (IC50) of 5.292 µM. nih.gov To improve upon this activity, a series of 26 Azeliragon analogues were designed and synthesized where the core structure was modified by incorporating a triazole moiety. researchgate.netnih.gov
The rationale for this modification was based on the diverse pharmacological properties of triazoles, which are important scaffolds in medicinal chemistry. researchgate.net The synthesized analogues were screened in vitro to determine their anti-TNBC activities. The results of this SAR study demonstrated that specific structural changes could significantly enhance potency. The most active compound from this series, designated KC-10, exhibited an IC50 value of 0.220 µM against the SUM149 cell line, representing a greater than 20-fold increase in activity compared to the parent compound, Azeliragon. nih.gov This highlights the success of the rational design approach based on SAR data.
| Compound | Modification from Azeliragon | Target Cell Line | IC50 (µM) | Reference |
|---|---|---|---|---|
| Azeliragon | Parent Compound | SUM149 (TNBC) | 5.292 ± 0.310 | nih.gov |
| KC-10 | Triazole Analogue | SUM149 (TNBC) | 0.220 ± 0.034 | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound and Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov These models are valuable tools in drug discovery for predicting the activity of novel compounds, optimizing lead structures, and understanding the physicochemical properties that govern their efficacy.
For Azeliragon and its derivatives, a QSAR model would aim to establish a correlation between molecular descriptors and their RAGE inhibitory activity. The process involves several key steps:
Data Set Generation: A series of Azeliragon analogues with measured biological activities (e.g., IC50 values for RAGE inhibition) is compiled. The study on triazole analogues provides such a dataset. nih.gov
Descriptor Calculation: For each molecule in the series, a wide range of molecular descriptors are calculated. These descriptors quantify various aspects of the molecular structure, including electronic properties (e.g., partial charges, orbital energies), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP). nih.gov
Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms like artificial neural networks, are used to build a mathematical equation that links the calculated descriptors to the observed biological activity. nih.gov
Model Validation: The predictive power of the QSAR model is rigorously tested using statistical validation techniques to ensure it is robust and not a result of chance correlation. nih.gov
While specific, detailed QSAR models for Azeliragon are not extensively detailed in the public domain, the development of such models would be a logical step in the optimization process. A successful QSAR model for Azeliragon derivatives could provide valuable guidance for designing future analogues with enhanced RAGE inhibition by predicting which structural modifications are most likely to improve potency. nih.gov
Conformational Analysis and Molecular Dynamics of this compound and its Derivatives
The biological activity of a drug is intrinsically linked to its three-dimensional structure (conformation) and its dynamic behavior. Conformational analysis and molecular dynamics (MD) simulations are powerful computational tools used to study the shape, flexibility, and interactions of molecules over time. nih.govresearchgate.net
Conformational Analysis aims to identify the stable, low-energy conformations of a molecule. researchgate.net For a flexible molecule like Azeliragon, which has several rotatable bonds, it can exist in numerous shapes. It is often a specific conformation, the "bioactive conformation," that is responsible for binding to the target protein. Identifying these preferred conformations is crucial for understanding its interaction with the RAGE V-domain.
Molecular Dynamics (MD) simulations provide a more detailed, time-resolved view of molecular behavior. nih.gov In an MD simulation, the movements of every atom in the molecule (and often its surrounding environment, such as water) are calculated over time, generating a trajectory of its dynamic behavior. Such simulations for Azeliragon could:
Explore its conformational landscape in an aqueous solution to understand its behavior before binding. nih.gov
Simulate the binding process of Azeliragon to the RAGE V-domain, providing insights into the specific protein-ligand interactions that stabilize the complex.
Analyze the stability of the bound complex and the influence of the inhibitor on the protein's own dynamics.
Compare the dynamic behavior of different analogues to understand how structural modifications affect binding affinity and residence time.
Although specific MD simulation studies for Azeliragon are not widely published, these techniques represent a critical component of modern drug design. They would be instrumental in refining the understanding of Azeliragon's mechanism of action at an atomic level and in guiding the rational design of next-generation RAGE inhibitors.
Preclinical Pharmacokinetic and Pharmacodynamic Pk/pd Modeling Mechanistic Focus
In Vitro ADME Profiling of Azeliragon (B1666252) HCl
In vitro Absorption, Distribution, Metabolism, and Excretion (ADME) studies are fundamental in early drug discovery to predict a compound's pharmacokinetic properties in vivo. sygnaturediscovery.comcriver.com
Membrane Permeability Studies (e.g., BBB permeability in models)
The ability of a drug to cross biological membranes, such as the intestinal epithelium for absorption and the blood-brain barrier (BBB) for central nervous system targets, is a critical determinant of its efficacy. mdpi.com While specific data on Azeliragon's membrane permeability from in vitro models like Caco-2 or PAMPA assays are not detailed in the provided search results, its ability to cross the BBB has been inferred from preclinical and clinical observations. alzdiscovery.org
Preclinical studies in animal models of Alzheimer's disease have shown that Azeliragon administration leads to effects within the brain, such as reduced Aβ plaque deposition and decreased total Aβ brain concentration, which implies that the compound can cross the blood-brain barrier to exert its pharmacological action. nih.govvtvtherapeutics.com The Alzheimer's Drug Discovery Foundation notes that Azeliragon does cross the BBB, although the primary data is not published. alzdiscovery.org The mechanism of this transport, whether through passive diffusion or carrier-mediated transport, is not explicitly detailed.
Metabolic Stability in Hepatic Microsomes and Hepatocytes (in vitro)
Metabolic stability assays using liver microsomes and hepatocytes are standard in vitro methods to predict the hepatic clearance of a drug. srce.hrnuvisan.com Microsomes primarily assess Phase I metabolism mediated by cytochrome P450 (CYP) enzymes, while hepatocytes, containing both Phase I and Phase II enzymes, provide a more comprehensive metabolic profile. evotec.comnih.gov
Specific in vitro metabolic stability data for Azeliragon HCl in human liver microsomes or hepatocytes, such as its intrinsic clearance (CLint) or half-life (t1/2), are not available in the provided search results. Such data would be crucial for predicting its metabolic fate and potential for drug-drug interactions. nuvisan.com
Plasma Protein Binding Characteristics (in vitro)
The extent of a drug's binding to plasma proteins, primarily albumin and alpha-1-acid glycoprotein, influences its distribution and availability to act at its target site. sygnaturediscovery.comhkgs.org Only the unbound fraction of a drug is considered pharmacologically active and available for metabolism and excretion. sygnaturediscovery.com
Specific quantitative data on the plasma protein binding percentage of this compound across different preclinical species and humans from in vitro equilibrium dialysis or other methods are not detailed in the provided search results. This information is critical for the interpretation of pharmacokinetic data and for performing in vitro-in vivo extrapolations.
Efflux Transporter Interactions (in vitro)
Efflux transporters, such as P-glycoprotein (P-gp, ABCB1) and Breast Cancer Resistance Protein (BCRP, ABCG2), are present in various barrier tissues, including the intestine and the blood-brain barrier, and can actively pump drugs out of cells, affecting their absorption and distribution. sigmaaldrich.comnuvisan.com In vitro models like Caco-2 cells or cells overexpressing specific transporters are used to investigate these interactions. nuvisan.comwuxiapptec.com
While it is known that RAGE, the target of Azeliragon, may be involved in the transport of beta-amyloid across the blood-brain barrier, specific studies detailing Azeliragon's interaction as a substrate or inhibitor of key efflux transporters like P-gp or BCRP are not available in the provided search results. alzdiscovery.org One study on azithromycin (B1666446) and its derivatives did assess P-gp substrate liability, highlighting the importance of this parameter for macrolide-like structures, but no direct data on Azeliragon was presented. nih.gov
Pharmacokinetic Modeling in Preclinical Animal Models (Mechanistic Insights Only)
Preclinical animal models are essential for understanding the in vivo pharmacokinetic behavior of a drug candidate and for predicting its human pharmacokinetics. catapult.org.uknih.gov
Absorption Profiles in Rodent Models (e.g., gut permeability)
Studies in rodent models provide the first insights into the oral absorption and bioavailability of a new chemical entity. nih.gov In humans, Azeliragon has been characterized by rapid absorption following a single oral dose. vtvtherapeutics.com
Preclinical studies in tgAPPSwedish/London mouse models of Alzheimer's disease involved oral administration of Azeliragon, indicating that the drug is absorbed from the gastrointestinal tract. vtvtherapeutics.com A study in mice showed that after oral administration of 1 mg/kg, the maximum concentration of Azeliragon was reached at 2 hours in both plasma and the brain. dovepress.com These findings demonstrate that Azeliragon has sufficient gut permeability and oral bioavailability in these models to achieve systemic and central nervous system exposure. nih.govselleckchem.com The results also showed that Azeliragon administration led to a dose-dependent decrease in brain Aβ levels and a corresponding increase in plasma Aβ levels, which is consistent with the hypothesis that Azeliragon inhibits the RAGE-mediated transport of circulating Aβ into the brain. vtvtherapeutics.com
Distribution to Specific Tissues/Organs (e.g., CNS penetration in animal models)
Preclinical studies have demonstrated that azeliragon, an orally bioavailable small molecule, is capable of crossing the blood-brain barrier. acs.org In animal models of Alzheimer's disease, specifically tgAPPSwedish/London transgenic mice, orally administered azeliragon was shown to effectively penetrate the central nervous system (CNS). vtvtherapeutics.comselleckchem.com This is a critical characteristic for a drug targeting neurodegenerative diseases like Alzheimer's.
The distribution of azeliragon leads to a reduction in the total Aβ brain concentration, which is accompanied by an increase in plasma Aβ levels. vtvtherapeutics.comnih.gov This suggests that azeliragon may inhibit the Receptor for Advanced Glycation Endproducts (RAGE)-mediated transport of circulating Aβ from the plasma into the brain. vtvtherapeutics.com In these preclinical models, a dose-dependent decrease in both total Aβ, as measured by ELISA, and Aβ plaque deposition was observed. vtvtherapeutics.com
The table below summarizes the key findings related to azeliragon's distribution and its effects within the CNS in preclinical models.
Table 1: Preclinical CNS Distribution and Effects of Azeliragon
| Parameter | Finding in Animal Models | Implied Mechanism of Action |
| CNS Penetration | Orally bioavailable and crosses the blood-brain barrier. acs.org | Essential for targeting CNS pathologies. |
| Brain Aβ Levels | Dose-dependent decrease in total Aβ and Aβ plaque deposition. vtvtherapeutics.com | Inhibition of Aβ accumulation within the brain. |
| Plasma Aβ Levels | Concomitant increase in plasma Aβ. vtvtherapeutics.comnih.gov | Inhibition of RAGE-mediated Aβ transport into the brain. vtvtherapeutics.com |
| Cognitive Function | Slowed decline of cognitive function in 12-month-old tgAPP/SWE/LON mice. vtvtherapeutics.com | Neuroprotective effects related to reduced Aβ pathology. |
Metabolite Identification and Profiling in Animal Ex Vivo Samples
Preclinical studies have identified several metabolites of azeliragon in animal models. The primary metabolites are designated as M1 and M2. vtvtherapeutics.com While the specific structures of these metabolites are not detailed in the available literature, it has been noted that they exhibit slight changes in exposure that are considered unlikely to be clinically significant. vtvtherapeutics.com
A non-pharmacologically active metabolite, M3, has also been identified. vtvtherapeutics.com This metabolite shows a more substantial increase in exposure, ranging from 4 to 10-fold. vtvtherapeutics.com The presence of these multiple metabolites is consistent with the existence of multiple elimination pathways for azeliragon. vtvtherapeutics.com This characteristic is advantageous as it reduces the potential for clinically relevant drug-drug interactions. vtvtherapeutics.com
Excretion Pathways in Preclinical Species
The identification of multiple metabolites of azeliragon suggests that the compound is eliminated through various pathways. vtvtherapeutics.com This multiplicity of excretion routes is a favorable pharmacokinetic property, as it mitigates the risk of significant drug-drug interactions. vtvtherapeutics.com The involvement of multiple pathways implies that the inhibition of a single metabolic enzyme, such as a specific cytochrome P450 (CYP) enzyme, would not lead to a clinically significant accumulation of the parent drug. vtvtherapeutics.com However, co-administration with strong CYP2C8 inhibitors is not recommended at this time. vtvtherapeutics.com
Mechanistic Pharmacodynamic Biomarker Identification in Preclinical Studies (e.g., target engagement markers)
Preclinical investigations have successfully identified several pharmacodynamic biomarkers that confirm azeliragon's engagement with its target, the Receptor for Advanced Glycation Endproducts (RAGE), and its downstream effects.
A key biomarker of target engagement is the modulation of amyloid-beta (Aβ) transport and processing. In animal models of Alzheimer's disease, azeliragon treatment led to a dose-dependent decrease in brain Aβ levels, with a corresponding increase in plasma Aβ concentrations. vtvtherapeutics.comnih.gov This provides evidence that azeliragon inhibits the RAGE-mediated influx of Aβ from the circulation into the brain. vtvtherapeutics.com
Furthermore, azeliragon was found to influence the processing of the amyloid precursor protein (APP). Treatment resulted in a decrease in soluble APPβ (sAPPβ) and a concurrent increase in soluble APPα (sAPPα). vtvtherapeutics.comselleckchem.comnih.gov This shift suggests that azeliragon inhibits β-secretase activity, a key enzyme in the amyloidogenic pathway. vtvtherapeutics.com
Another important set of biomarkers relates to the anti-inflammatory effects of RAGE inhibition. In preclinical studies, azeliragon treatment was associated with a reduction in the levels of inflammatory cytokines in the brain. vtvtherapeutics.comnih.gov In different preclinical models, including those for cancer, azeliragon has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a critical downstream target of RAGE signaling. nih.govnih.govmdpi.com This inhibition of NF-κB activation serves as a direct marker of target engagement. nih.govnih.gov
The table below details the key pharmacodynamic biomarkers identified in preclinical studies of azeliragon.
Table 2: Preclinical Pharmacodynamic Biomarkers for Azeliragon
| Biomarker Category | Specific Biomarker | Effect of Azeliragon | Implication |
| Aβ Transport & Processing | Brain Aβ Levels | Decrease. vtvtherapeutics.comnih.gov | Inhibition of RAGE-mediated Aβ influx. vtvtherapeutics.com |
| Plasma Aβ Levels | Increase. vtvtherapeutics.comnih.gov | Inhibition of RAGE-mediated Aβ influx. vtvtherapeutics.com | |
| sAPPα Levels | Increase. vtvtherapeutics.comselleckchem.comnih.gov | Modulation of APP processing, reduced β-secretase activity. vtvtherapeutics.com | |
| sAPPβ Levels | Decrease. vtvtherapeutics.comselleckchem.comnih.gov | Modulation of APP processing, reduced β-secretase activity. vtvtherapeutics.com | |
| Inflammatory Response | Brain Inflammatory Cytokines | Decrease. vtvtherapeutics.comnih.gov | Reduction of neuroinflammation. vtvtherapeutics.com |
| NF-κB Activation | Decrease. nih.govnih.govmdpi.com | Direct target engagement and inhibition of RAGE signaling. nih.govnih.gov |
Computational Chemistry and in Silico Approaches to Azeliragon Hcl Research
Molecular Docking and Ligand-Protein Interaction Simulations with RAGE
Molecular docking is a computational method that predicts how a ligand, such as Azeliragon (B1666252) HCl, binds to a protein receptor. For Azeliragon HCl, also known as TTP488, these simulations have been instrumental in defining its binding mode within the V domain of RAGE. researchgate.netnih.gov The V domain is a critical region for RAGE's interaction with its various ligands, including S100 proteins and amyloid-beta (Aβ). researchgate.netfrontiersin.org Docking studies indicate that this compound occupies a hydrophobic pocket within this domain. researchgate.netnih.gov
The interaction is stabilized by a combination of hydrophobic forces and hydrogen bonds. acs.org The core structure of Azeliragon-like compounds engages with key amino acid residues in the RAGE V domain. nih.gov While specific residue interactions for Azeliragon itself are detailed in proprietary studies, related modeling of other inhibitors suggests that residues within the V domain's binding pocket are crucial for stabilizing the ligand-protein complex. nih.gov The phenyl and pyridinyl moieties of Azeliragon are significant contributors to the hydrophobic interactions. acs.org
| Interaction Type | Description |
| Hydrophobic Interactions | The non-polar parts of this compound fit into a hydrophobic cavity of the RAGE V domain. researchgate.netacs.org |
| Hydrogen Bonding | The central heteroaromatic core of Azeliragon-like inhibitors is capable of forming hydrogen bonds. acs.org |
De Novo Drug Design Strategies Incorporating this compound Scaffolds
The chemical structure of this compound serves as a foundational scaffold in de novo drug design, a process for creating new molecules with desired properties. researchgate.net By using Azeliragon's core as a template, researchers computationally design novel RAGE inhibitors, aiming for improved potency and selectivity. researchgate.net These strategies often employ fragment-based approaches, where chemical groups are computationally added to or modified on the Azeliragon framework to enhance binding to RAGE. nih.gov
This computational exploration allows for the systematic alteration of substituents on the phenyl and pyrazole (B372694) rings to optimize interactions within the RAGE binding site. researchgate.net A key goal is to design compounds that not only exhibit high affinity for RAGE but also possess favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles, which can be predicted using in silico models.
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling
Quantitative Structure-Activity Relationship (QSAR) models are used to correlate the chemical structure of compounds with their biological activity. frontiersin.org For RAGE inhibitors related to Azeliragon, QSAR studies help identify the key molecular features—such as electronic and hydrophobic properties—that govern their inhibitory potency. frontiersin.org
Pharmacophore modeling identifies the essential three-dimensional arrangement of features necessary for a molecule to interact with a specific target. fortunejournals.com A common pharmacophore model for RAGE inhibitors, including those similar to Azeliragon, typically consists of a central heteroaromatic core for hydrogen bonding, one or two hydrophobic regions, and a protonable nitrogen atom. acs.org This model acts as a 3D template in virtual screening campaigns to discover new compounds that match these structural requirements. researchgate.netfortunejournals.com
| Pharmacophore Feature | Role in Binding |
| Heteroaromatic Core | Capable of hydrogen bonding with the RAGE V domain. acs.org |
| Hydrophobic Regions | Interact with hydrophobic pockets in the binding site. acs.org |
| Protonable Nitrogen | Often connected via an alkyl linker to the core. acs.org |
Molecular Dynamics Simulations of this compound and RAGE Complexes
Molecular dynamics (MD) simulations offer a dynamic perspective on the this compound-RAGE interaction, revealing the stability of the complex and any conformational changes over time. japsonline.com These simulations have been used to study the binding of various ligands to the RAGE V domain, confirming that inhibitors can stably occupy the binding pocket. japsonline.com
MD simulations are also employed to calculate binding free energies, offering a more precise estimation of binding affinity than docking alone. nih.gov By analyzing the simulation trajectories, researchers can pinpoint key amino acid residues that consistently participate in the binding and understand the role of solvent molecules. This detailed insight into the dynamic nature of the interaction is vital for the rational design of more effective RAGE inhibitors. japsonline.com
Virtual Screening for Novel this compound-like RAGE Inhibitors
Virtual screening is a computational method for searching large chemical libraries to find molecules likely to bind to a target like RAGE. nih.gov Using the known structure of this compound and its binding mode, both ligand-based and structure-based virtual screening methods have been utilized. fortunejournals.comnih.gov
In ligand-based screening, a pharmacophore model derived from Azeliragon is used to find other molecules with similar 3D chemical features. researchgate.net In structure-based screening, the 3D structure of the RAGE V domain serves as a docking target for extensive compound databases. fortunejournals.com Such screening campaigns have successfully identified novel chemical structures with RAGE inhibitory activity, which are then prioritized for experimental testing. nih.gov For instance, a screening of 1.8 million compounds from the ChEMBL database, using a receptor-based pharmacophore model, identified ten potential hit molecules. fortunejournals.comnih.gov
Analytical and Bioanalytical Methodologies for Azeliragon Hcl and Its Metabolites
Chromatographic Techniques for Azeliragon (B1666252) HCl Quantification (e.g., HPLC-MS/MS)
The quantification of Azeliragon HCl and its metabolites in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. ijpsjournal.comresearchgate.net High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is a primary technique for this purpose due to its high sensitivity, selectivity, and reliability. ijpsjournal.comresearchgate.netresearchgate.net
Developing a robust LC-MS/MS method involves several key steps: europa.eu
Sample Preparation: The initial and critical step is the extraction of the analyte from the complex biological matrix. ijpsjournal.com Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). ijpsjournal.com The goal is to remove interfering substances while maximizing the recovery of Azeliragon and its metabolites. ijpsjournal.com For instance, a study quantifying serotonin (B10506) and related compounds in urine utilized protein precipitation followed by a cation exchange on-line clean-up step. lenus.ie
Chromatographic Separation: HPLC separates Azeliragon and its metabolites from other components in the prepared sample. ijpsjournal.com This is achieved by selecting an appropriate stationary phase (column), mobile phase (solvents), and gradient elution program. ijpsjournal.comthermofisher.com A common column choice is a C18 column. thermofisher.comnih.gov The mobile phase often consists of a mixture of an aqueous solution with an organic solvent like methanol (B129727) or acetonitrile (B52724), with additives like formic acid to improve peak shape and ionization efficiency. thermofisher.com
Mass Spectrometric Detection: The separated compounds are then introduced into the mass spectrometer. The instrument ionizes the molecules and separates them based on their mass-to-charge ratio (m/z). researchgate.net Tandem mass spectrometry (MS/MS) further fragments specific parent ions into product ions, providing a high degree of specificity for quantification. researchgate.netmdpi.com This allows for the simultaneous detection and quantification of multiple analytes in a single run. lenus.ie
Validation of the bioanalytical method is essential to ensure its accuracy and reliability. europa.eu Key validation parameters include linearity, accuracy, precision, selectivity, sensitivity (limit of detection and quantification), and stability. researchgate.netjapsonline.com For example, a validated LC-MS/MS method for serotonin analysis in urine demonstrated good linearity, acceptable inter-day repeatability, and excellent limits of detection and quantification. lenus.ie
Table 1: Example Parameters for a Generic LC-MS/MS Method
| Parameter | Example Value/Condition |
| HPLC Column | Acclaim 120 C18, 4.6 x 150 mm, 3 µm thermofisher.com |
| Mobile Phase A | 0.1% formic acid in water thermofisher.com |
| Mobile Phase B | 0.1% formic acid in methanol thermofisher.com |
| Flow Rate | 0.400 mL/min thermofisher.com |
| Injection Volume | 5 - 15 µL lenus.iethermofisher.com |
| Mass Spectrometer | Triple Quadrupole researchgate.net |
| Ionization Mode | Positive Electrospray Ionization (ESI) mdpi.com |
Spectroscopic Methods for Structural Elucidation (e.g., NMR, Mass Spectrometry)
The definitive identification and structural elucidation of Azeliragon and its metabolites rely heavily on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). targetmol.comhyphadiscovery.com
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of a molecule, which helps in determining its elemental composition. rsc.org Fragmentation patterns obtained from tandem mass spectrometry (MS/MS) offer valuable clues about the molecule's structure. mdpi.com However, relying solely on MS/MS fragmentation can sometimes lead to incorrect structural assignments. hyphadiscovery.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the precise three-dimensional structure of molecules. frontiersin.orggithub.com A standard dataset for structure elucidation typically includes: hyphadiscovery.com
1D NMR: ¹H (proton) and ¹³C (carbon) NMR spectra provide information about the number and types of hydrogen and carbon atoms in the molecule. nih.gov
2D NMR:
COSY (Correlation Spectroscopy): Shows correlations between coupled protons. hyphadiscovery.com
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons. hyphadiscovery.com
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular skeleton. hyphadiscovery.comnih.gov
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space, which helps in determining the stereochemistry of the molecule. hyphadiscovery.com
For the analysis of metabolites, which are often available in very small quantities (10-30 μg), advanced NMR techniques using cryoprobes are employed to enhance sensitivity. hyphadiscovery.com
Table 2: Spectroscopic Techniques for Structural Elucidation
| Technique | Information Provided |
| High-Resolution Mass Spectrometry (HRMS) | Provides the exact mass and elemental composition of a molecule. rsc.org |
| Tandem Mass Spectrometry (MS/MS) | Generates fragmentation patterns that offer structural clues. mdpi.com |
| ¹H NMR | Information on the number and chemical environment of hydrogen atoms. nih.gov |
| ¹³C NMR | Information on the number and chemical environment of carbon atoms. nih.gov |
| COSY | Shows which protons are coupled to each other. hyphadiscovery.com |
| HSQC | Identifies which protons are attached to which carbon atoms. hyphadiscovery.com |
| HMBC | Reveals long-range (2-3 bond) correlations between protons and carbons, aiding in skeletal assembly. hyphadiscovery.comnih.gov |
| NOESY | Determines spatial proximity of protons, helping to define the 3D structure. hyphadiscovery.com |
Development of Immunoassays for this compound or its Ligands (e.g., ELISA for RAGE ligands)
While direct immunoassays for this compound are not widely reported in the available literature, immunoassays for its target, the Receptor for Advanced Glycation Endproducts (RAGE), and its ligands are well-established. iiarjournals.orgiiarjournals.org Enzyme-Linked Immunosorbent Assay (ELISA) is a common format for these assays. assaygenie.combiocompare.com
These immunoassays are crucial for understanding the biological context in which Azeliragon operates. For instance, measuring the levels of soluble RAGE (sRAGE) or RAGE ligands like S100 proteins and High Mobility Group Box 1 (HMGB1) in biological samples can provide insights into the activation state of the RAGE pathway. rndsystems.comnih.govasco.org
The most common type of ELISA used for this purpose is the sandwich ELISA. assaygenie.comfn-test.commybiosource.com The general principle involves:
A microplate is pre-coated with a capture antibody specific for the target analyte (e.g., sRAGE). iiarjournals.orgfn-test.com
The sample containing the analyte is added to the wells, and the analyte binds to the capture antibody. iiarjournals.org
A biotin-conjugated detection antibody, also specific for the analyte, is added, forming a "sandwich" of capture antibody-analyte-detection antibody. fn-test.commybiosource.com
Streptavidin conjugated to Horseradish Peroxidase (HRP) is then added, which binds to the biotin (B1667282) on the detection antibody. assaygenie.comfn-test.com
A substrate solution (like TMB) is added, which is converted by HRP into a colored product. assaygenie.comfn-test.com
The intensity of the color, measured by a plate reader, is proportional to the amount of analyte in the sample. assaygenie.comfn-test.com
Commercially available ELISA kits for human sRAGE can detect the analyte in serum, plasma, and cell culture supernatants. assaygenie.comrndsystems.comcreative-diagnostics.com These kits have varying detection ranges and sensitivities.
Table 3: Characteristics of Commercially Available Human sRAGE ELISA Kits
| Feature | Example Kit 1 | Example Kit 2 | Example Kit 3 |
| Assay Principle | Sandwich ELISA creative-diagnostics.com | Sandwich ELISA fn-test.com | Sandwich ELISA rndsystems.com |
| Sample Types | Serum, Plasma creative-diagnostics.com | Serum, Plasma, Cell Culture Supernatant fn-test.com | Cell Culture Supernates, Serum, Plasma rndsystems.com |
| Detection Range | 50-3200 pg/ml creative-diagnostics.com | 31.25-2000 pg/ml fn-test.com | 78.0 - 5,000 pg/mL rndsystems.com |
| Sensitivity | 19.2 pg/ml creative-diagnostics.com | 18.75 pg/ml fn-test.com | 16.14 pg/mL rndsystems.com |
| Assay Time | < 3.5 hours creative-diagnostics.com | 4 hours fn-test.com | 4.5 hours rndsystems.com |
Sample Preparation Techniques for Complex Biological Matrices in Preclinical Studies
The effective preparation of samples from complex biological matrices like blood, plasma, serum, and tissue homogenates is a critical prerequisite for accurate and reliable bioanalysis in preclinical studies. ijpsjournal.comeuropa.eujapsonline.com The primary objective of sample preparation is to isolate the analyte of interest, such as Azeliragon, from endogenous components that can interfere with the analysis. ijpsjournal.com
Preclinical studies often involve the analysis of various biological samples. For example, in studies with Azeliragon, researchers have evaluated its concentration in plasma and brain tissue in animal models. vtvtherapeutics.comnih.govselleckchem.com Furthermore, the analysis of RAGE ligands like HMGB1 and S100A8/A9 in plasma has been conducted in preclinical glioblastoma models. asco.orgresearchgate.net
Commonly employed sample preparation techniques include:
Protein Precipitation (PPT): This is a relatively simple and fast method where a solvent, typically acetonitrile or methanol, is added to the plasma or serum sample to precipitate the proteins. After centrifugation, the supernatant containing the drug is collected for analysis. This method was used in the sample preparation for analyzing tacrolimus (B1663567) in whole blood.
Liquid-Liquid Extraction (LLE): This technique involves extracting the drug from the aqueous biological sample into an immiscible organic solvent. The choice of solvent is crucial to ensure high extraction efficiency for the drug and minimal extraction of interfering substances.
Solid-Phase Extraction (SPE): SPE is a highly selective and efficient method that uses a solid sorbent material packed in a cartridge to retain the drug from the sample matrix. Interfering components are washed away, and the drug is then eluted with a small volume of a suitable solvent. This technique is often used for cleaner extracts compared to PPT and LLE. For instance, a study developing a method for serotonin analysis in urine used a cation exchange on-line clean-up step, a form of SPE. lenus.ie
The choice of sample preparation technique depends on several factors, including the physicochemical properties of the analyte, the nature of the biological matrix, the required sensitivity of the assay, and the analytical technique being used. ijpsjournal.com For LC-MS/MS analysis, a clean sample is essential to minimize matrix effects, where co-eluting endogenous components can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. lenus.ie
Table 4: Comparison of Common Sample Preparation Techniques
| Technique | Principle | Advantages | Disadvantages |
| Protein Precipitation | Solubilizes the analyte while precipitating proteins with an organic solvent. | Simple, fast, and inexpensive. | Less clean extract, potential for matrix effects. |
| Liquid-Liquid Extraction | Partitions the analyte between the aqueous sample and an immiscible organic solvent based on its solubility. | Provides a cleaner extract than PPT. | Can be labor-intensive and requires larger volumes of organic solvents. |
| Solid-Phase Extraction | Uses a solid sorbent to selectively adsorb the analyte, which is then eluted with a specific solvent. | Provides the cleanest extracts, high recovery, and can concentrate the sample. | More expensive and can be more complex to develop. |
Interactions with Other Biological Pathways and Off Target Profiling Mechanistic
Enzyme Inhibition/Activation Profiling (e.g., Cytochrome P450 inhibition in vitro)
Detailed in vitro enzymatic profiling data for Azeliragon (B1666252) HCl, particularly concerning its inhibitory or activation effects on the Cytochrome P450 (CYP450) family of enzymes, is not extensively available in publicly accessible scientific literature. Drug development programs typically conduct these assays to assess the potential for drug-drug interactions, as many therapeutic agents are metabolized by CYP enzymes. While a clinical trial protocol for a study of Azeliragon in glioblastoma notes the exclusion of patients using CYP2C8 inhibitors, this implies a potential interaction but does not provide specific preclinical inhibitory concentration (IC50) or inhibition constant (Ki) values. Without specific published study results from in vitro assays using human liver microsomes or recombinant CYP enzymes, a quantitative assessment of Azeliragon's interaction with this critical enzyme family cannot be definitively detailed.
Receptor Selectivity and Polypharmacology Studies
Azeliragon HCl was developed as a specific antagonist for the Receptor for Advanced Glycation Endproducts (RAGE). nih.gov Preclinical studies have demonstrated that it is a highly specific and high-affinity ligand for RAGE. nih.gov The selectivity of Azeliragon has been confirmed through broad off-target screening. nih.govcaymanchem.com
Key findings from these selectivity studies include:
High Affinity for RAGE: Azeliragon binds to recombinant human soluble RAGE (sRAGE) with a high degree of affinity. nih.govcaymanchem.com
Negligible Off-Target Binding: The compound was evaluated in a screening panel of more than 100 different receptors and transporters, where it showed negligible binding to other targets. nih.govcaymanchem.com This high degree of selectivity indicates a focused mechanism of action and a low probability of polypharmacology, where a drug binds to multiple targets.
The following table summarizes the reported binding affinity of Azeliragon for its primary target.
| Target | Binding Parameter | Value (nM) | Reference |
|---|---|---|---|
| Recombinant Human sRAGE | Kd | 12.7 ± 7.6 | nih.gov |
Pathway Cross-talk and Systems Biology Approaches to RAGE Inhibition
The therapeutic effects of this compound are rooted in its ability to inhibit the Receptor for Advanced Glycation Endproducts (RAGE), a central signaling hub that engages in extensive cross-talk with other critical biological pathways. RAGE is a pattern recognition receptor that, upon binding to ligands such as advanced glycation end products (AGEs), S100 proteins, and high-mobility group box 1 (HMGB1), activates a cascade of downstream signaling pathways implicated in inflammation, oxidative stress, and cellular proliferation. nih.govbenthamscience.comfrontiersin.org
By blocking the initial RAGE-ligand interaction, Azeliragon influences several interconnected signaling networks:
NF-κB Signaling: A primary pathway activated by RAGE is the nuclear factor kappa B (NF-κB) pathway, a master regulator of inflammatory responses. nih.govbenthamscience.com Studies in pancreatic cancer cell lines have shown that Azeliragon effectively inhibits RAGE-mediated phosphorylation and activation of NF-κB in a dose- and time-dependent manner. nih.govresearchgate.net This inhibition disrupts the pro-tumor and pro-inflammatory signaling associated with pancreatic cancer progression. nih.govnih.gov
JAK/STAT Pathway: Research has identified a mechanistic link between Azeliragon's therapeutic effects in Alzheimer's disease models and the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) signaling pathway. nih.govelsevier.es One study demonstrated that Azeliragon's neuroprotective effects could be related to its modulation of the NLRP1 inflammasome via the JAK/STAT pathway. elsevier.eselsevier.es
PI3K/Akt and MAPK Pathways: Phospho-proteomic analysis of tumors from breast cancer models treated with Azeliragon revealed decreased signaling through several critical metastatic driver pathways. researchgate.netnih.govnih.gov These included reduced phosphorylation of Akt, Pyk2, and various STAT proteins (STAT1 & STAT3), indicating that RAGE inhibition by Azeliragon can attenuate signaling through the PI3K/Akt and other related kinase pathways. researchgate.netnih.gov RAGE signaling is known to activate mitogen-activated protein kinase (MAPK) pathways, and its inhibition is expected to dampen these signals. frontiersin.orgasco.org
RAGE and Toll-Like Receptor (TLR) Cross-talk: There is evidence of extensive cross-talk between RAGE and Toll-like receptors (TLRs), particularly TLR4. nih.govnih.gov Both receptors can be activated by similar ligands, like HMGB1, and may physically interact on the cell surface to elicit inflammatory signaling. nih.govresearchgate.net By inhibiting RAGE, Azeliragon may disrupt this synergistic signaling that amplifies innate immune responses.
Phenotypic Screening for Unanticipated Biological Activities (mechanistic discovery)
While initially developed for Alzheimer's disease based on its targeted RAGE inhibition, subsequent research in other disease models has revealed additional, unanticipated biological activities of Azeliragon. These discoveries, arising from functional and in vivo studies that constitute a form of phenotypic screening, have broadened the understanding of its mechanistic potential.
Immunomodulation in the Tumor Microenvironment: One of the most significant discoveries is Azeliragon's ability to modulate the immunosuppressive tumor microenvironment in pancreatic cancer. nih.govscholasticahq.com In vivo studies demonstrated that Azeliragon treatment led to a reduction in immunosuppressive cell populations, including M2 macrophages, regulatory T cells (Tregs), and myeloid-derived suppressor cells (MDSCs). nih.govnih.gov Concurrently, there was an increase in the infiltration of cytotoxic CD8+ T cells. nih.govnih.gov This reprogramming of the immune landscape from an immunosuppressive to a pro-inflammatory, anti-tumor state represents a critical, previously unanticipated activity that is likely mediated through the inhibition of RAGE-driven NF-κB signaling. nih.gov
Anti-Metastatic Phenotypes in Breast Cancer: In preclinical models of triple-negative breast cancer (TNBC), Azeliragon exhibited potent anti-metastatic effects. researchgate.netnih.govcantex.com Phenotypic assays revealed that RAGE inhibition by Azeliragon did not impair cellular viability or proliferation but significantly impaired key phenotypes associated with metastasis. researchgate.net Specifically, Azeliragon was shown to:
Inhibit cancer cell migration and invasion. researchgate.net
Impair TNBC cell adhesion to a variety of extracellular matrix proteins, including collagens, laminin, and fibronectin. researchgate.net These findings, which were not the primary focus of its development for neurodegeneration, highlight a distinct anti-cancer activity by disrupting fundamental mechanisms of metastasis. aacrjournals.orgprnewswire.com
These discoveries underscore the value of exploring established compounds in new biological contexts, allowing for the identification of novel mechanisms and therapeutic applications beyond the initial hypothesis-driven development. scholasticahq.comonclive.com
Future Directions and Unexplored Avenues in Azeliragon Hcl Academic Research
Elucidation of Novel Mechanistic Insights into RAGE Antagonism
While Azeliragon (B1666252) HCl is known to be a competitive inhibitor of the Receptor for Advanced Glycation Endproducts (RAGE), blocking the binding of ligands like S100 proteins, high mobility group box 1 (HMGB1), and advanced glycation end products (AGEs), the precise molecular interactions and downstream consequences are still areas of active investigation. physiology.orgmdpi.comnih.govcantex.com Although its exact antagonistic mechanism remains to be fully clarified, it is understood to compete for binding to the extracellular V-domain of RAGE. physiology.orgmdpi.com
Future research is focused on dissecting the nuanced effects of Azeliragon HCl on the complex signaling cascades initiated by RAGE activation. Upon ligand binding, RAGE triggers a multitude of downstream pathways, including NF-κB, MAP kinases (such as p38 MAPK, ERK1/2, and JNK), and JAK/STAT. mdpi.comvtvtherapeutics.comiu.edufrontiersin.org These pathways are central to inflammatory responses, oxidative stress, and cellular proliferation. frontiersin.orggoogle.com Studies have shown that this compound can effectively inhibit the RAGE-mediated activation of NF-κB. nih.govmdpi.com For instance, in pancreatic cancer cell lines, Azeliragon demonstrated a dose-dependent inhibition of NF-κB phosphorylation. nih.gov
A key area for future exploration is the potential for allosteric modulation of RAGE by this compound or its derivatives. google.comresearchgate.net Allosteric modulators bind to a site distinct from the primary ligand binding site, offering a different mechanism to control receptor activity. Investigating whether this compound exhibits any allosteric properties could reveal new ways to fine-tune RAGE signaling. Furthermore, understanding how this compound influences the formation of RAGE oligomers, which is believed to enhance signaling efficiency, presents another important research avenue. nih.gov A deeper comprehension of these mechanisms could pave the way for more targeted and effective therapeutic strategies.
Exploration of New Chemical Space Based on this compound Scaffolds for RAGE Modulation
The chemical structure of this compound serves as a valuable scaffold for the development of novel and potentially more potent RAGE modulators. researchgate.netnih.gov The pursuit of new chemical entities is driven by the need to improve upon existing candidates and explore different modes of interaction with the RAGE receptor. nih.gov
Structure-activity relationship (SAR) studies are crucial in this endeavor. By systematically modifying the this compound framework, researchers can identify key chemical features responsible for its RAGE inhibitory activity. This approach has led to the exploration of various heterocyclic systems, such as pyrazoline and triazine derivatives, as potential RAGE antagonists. nih.govnih.govunibs.it For example, a study on pyrazoline-based RAGE antagonists identified a compound, phenylurenyl-pyrazoline 2g, which demonstrated superior efficiency in inhibiting the AGE-sRAGE interaction compared to Azeliragon. nih.govnih.govresearchgate.net
The table below summarizes the inhibitory concentrations (IC50) and dissociation constants (Kd) of selected pyrazoline derivatives compared to Azeliragon.
| Compound | IC50 (µM) for AGE2-BSA/sRAGE Interaction | Kd (µM) from Microscale Thermophoresis |
| Azeliragon | 13 | Not specified in this study |
| Phenylurenyl-pyrazoline 2g | 22 | 17.1 |
| Pyrazoline 4a | 25 | Not specified in this study |
| Pyrazoline 2i | 33 | Not specified in this study |
| Pyrazoline 2a | 72 | Not specified in this study |
This table is based on data from a study exploring pyrazoline derivatives as RAGE antagonists. nih.govnih.gov
These findings underscore the potential of using the Azeliragon scaffold as a starting point for creating new compounds with enhanced therapeutic profiles. nih.govresearchgate.net The development of such novel RAGE inhibitors could offer new therapeutic avenues for a range of inflammatory and age-related diseases. nih.gov
Advanced In Vitro and Ex Vivo Model Development for this compound Studies
To better understand the biological effects of this compound and to screen new derivatives, the development of more sophisticated in vitro and ex vivo models is essential. Traditional two-dimensional (2D) cell cultures have limitations in recapitulating the complex cellular environments of human tissues. nih.govfacellitate.com
Three-dimensional (3D) cell culture models, such as neurospheroids and cerebral organoids, offer a more physiologically relevant platform for studying diseases like Alzheimer's. facellitate.comnih.govdrugtargetreview.comgenscript.com These models can mimic key aspects of brain pathology, including the formation of amyloid-β plaques and neurofibrillary tangles. nih.govnih.gov For instance, 3D human neural cell culture models have been developed using human neural progenitor cells that express familial Alzheimer's disease mutations, leading to robust amyloid-β deposition and tauopathy. nih.govmerckmillipore.com Such models provide a valuable tool for testing the efficacy of RAGE inhibitors like this compound in a human-like brain environment. drugtargetreview.com
Patient-derived induced pluripotent stem cells (iPSCs) are another powerful tool. nih.govgenscript.com By reprogramming cells from patients with specific diseases, researchers can create personalized in vitro models. biobanking.com For Alzheimer's disease, iPSCs from patients can be differentiated into neurons and other brain cells to generate cerebral organoids that manifest disease-specific characteristics, such as hyperexcitability. nih.govbiobanking.com These "mini-brains in a dish" provide a human context for studying disease mechanisms and for drug discovery. biobanking.com
Furthermore, the development of microglial-enriched neural organoids allows for the investigation of neuroinflammation, a key component of many neurodegenerative diseases where RAGE plays a significant role. nih.gov These advanced models can be used to study the immunomodulatory effects of this compound and to identify new therapeutic targets. nih.gov
Integration of Omics Data (e.g., transcriptomics, proteomics, metabolomics) in this compound Research
The integration of "omics" technologies—transcriptomics, proteomics, and metabolomics—offers a systems-biology approach to understanding the broad impact of this compound. nih.govresearchgate.net These high-throughput methods provide a comprehensive snapshot of the molecular changes occurring within cells and tissues in response to drug treatment.
Transcriptomics , the study of the complete set of RNA transcripts, can reveal how this compound alters gene expression. For example, transcriptomic analysis of tumors treated with RAGE inhibitors showed changes in genes associated with metastatic pathways, including focal adhesion and cell cycle regulation. aacrjournals.org In the context of Alzheimer's disease, analyzing the transcriptome of postmortem brains has revealed alterations in glial gene expression related to amyloid and tau pathology. mdpi.com
Proteomics , the large-scale study of proteins, can identify changes in protein expression and post-translational modifications following this compound treatment. Phospho-proteomic analysis of tumors treated with Azeliragon revealed decreased signaling through key metastatic drivers like STAT3 and Akt. nih.gov Proteomic analysis of pancreatic cancer cells following RAGE knockdown identified changes in proteins involved in the ubiquitin-proteasome pathway and the p53 pathway. amegroups.cn
Metabolomics , the study of the complete set of small-molecule metabolites, provides insights into the biochemical changes induced by this compound. nih.govresearchgate.net In studies of non-alcoholic fatty liver disease (NAFLD), metabolomics has been used to identify pathways affected by therapeutic interventions, such as glutathione (B108866) metabolism and linoleic acid metabolism. researcher.life Integrating metabolomics into this compound research could help identify biomarkers of drug response and uncover novel metabolic pathways involved in its mechanism of action. nih.govresearchgate.net
By combining these omics datasets, researchers can build a more complete picture of the biological effects of this compound, leading to a deeper understanding of its therapeutic potential and paving the way for personalized medicine approaches. nih.govnih.gov
Q & A
Q. Neurodegeneration :
- In transgenic AD mice (tgAPPSwedish/London), Azeliragon reduced Aβ brain concentration by 30–50%, increased plasma Aβ levels, and improved cognitive performance in Morris water maze tests .
- It restored cerebral blood flow by 20–25% in AD models, suggesting vascular benefits .
Q. Oncology :
- In glioblastoma xenografts, Azeliragon suppressed tumor growth by 40–60% and enhanced radiation sensitivity by inhibiting RAGE-HMGB1 interactions .
- Pancreatic cancer models showed reduced metastasis and improved survival rates (15–20% increase) via blockade of RAGE-S100A8/A9 signaling .
Methodological Insight : Use orthotopic tumor models and longitudinal imaging (e.g., MRI) to assess efficacy. In AD, combine behavioral assays with histopathological quantification of Aβ plaques.
Basic: What is the safety profile of this compound based on prior clinical trials?
Azeliragon demonstrated favorable tolerability in over 2,000 patients across Phase 1–3 trials. Common adverse events (AEs) included mild gastrointestinal disturbances (5–10% incidence) and headache (3–5%). No dose-limiting toxicities were observed at 5 mg/day in AD trials, but higher doses (20 mg/day) correlated with increased AEs . Notably, trials in AD patients with type 2 diabetes (NCT02080364) reported no significant safety deviations, supporting its repurposing for oncology .
Methodological Insight : For new trials, adopt a 5 mg/day dose with pharmacokinetic monitoring to avoid off-target effects. Prioritize patient stratification by comorbidities (e.g., diabetes) to mitigate metabolic risks.
Advanced: How can researchers reconcile contradictions between preclinical efficacy in AD models and clinical trial failures?
The Phase 3 STEADFAST trials (NCT02080364) failed to meet primary endpoints (ADAS-cog, CDR-SB) despite promising preclinical data. Key discrepancies include:
- Dose Limitations : Preclinical models used higher effective doses (10–20 mg/kg in mice) than the 5 mg/day human equivalent, potentially underdosing .
- Patient Heterogeneity : Trials included mild AD patients without glucose intolerance, whereas RAGE inhibition may benefit subsets with metabolic dysfunction .
- Endpoint Selection : Cognitive scales may lack sensitivity to RAGE-specific mechanisms; biomarkers like plasma Aβ or neuroinflammatory markers (e.g., IL-1β) were underutilized .
Methodological Insight : Redesign trials using adaptive protocols to identify responsive subgroups (e.g., APOE ε4 carriers) and integrate biomarker-driven endpoints (e.g., PET imaging of Aβ or tau).
Advanced: What methodological considerations are critical for designing oncology trials with Azeliragon, given its narrow therapeutic window?
- Dose Optimization : Preclinical data suggest a U-shaped efficacy curve. In glioblastoma, 5 mg/day improved survival in mice, but higher doses (≥10 mg/day) showed toxicity . Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to identify optimal dosing.
- Combination Therapy : Azeliragon synergizes with temozolomide in glioblastoma by reversing chemoresistance. Design trials with staggered dosing to assess additive effects .
- Biomarker Integration : Monitor tumor microenvironment changes (e.g., HMGB1 levels via liquid biopsy) to predict response .
Methodological Insight : Employ phase Ib dose-escalation studies with translational endpoints (e.g., tumor RAGE expression) before Phase II efficacy trials.
Advanced: How should researchers interpret tissue-specific effects of Azeliragon, such as its differential impact on bone versus skeletal muscle in aging models?
In middle-aged mice, Azeliragon attenuated muscle aging (15–20% improvement in lean mass) but failed to prevent bone loss. This divergence may stem from:
- Metabolic Pathways : Muscle showed upregulated GLUT4 and AMPK activity, whereas bone exhibited suppressed osteoblast glucose uptake .
- RAGE Isoforms : Tissue-specific RAGE splice variants (e.g., soluble RAGE in bone) may modulate drug binding .
Methodological Insight : Conduct RNA-seq or proteomic analyses to map RAGE isoform expression across tissues. Use conditional RAGE knockout models to isolate tissue-specific mechanisms.
Advanced: What strategies can address translational challenges in repurposing Azeliragon for inflammatory lung diseases?
Organ-on-chip data demonstrated Azeliragon’s efficacy in reducing H3N2-induced inflammation (50% reduction in IL-6/IP-10) . However, human trials must consider:
- Disease Heterogeneity : Stratify COVID-19 patients by hyperinflammation markers (e.g., ferritin, D-dimer) .
- PK/PD in Lungs : Optimize nebulized formulations to enhance lung bioavailability, as oral dosing may limit alveolar exposure .
Methodological Insight : Use microdosing trials with radiolabeled Azeliragon to quantify lung tissue distribution.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



